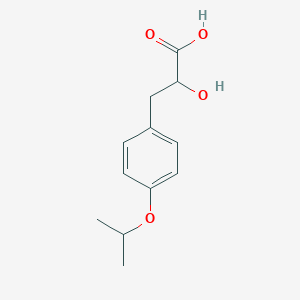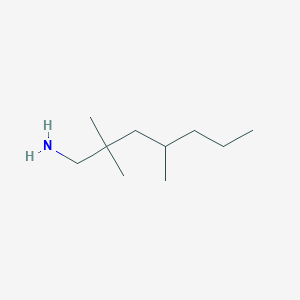
2,2,4-Trimethylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylheptan-1-amine is an organic compound with the molecular formula C10H23N It is a branched-chain amine, characterized by the presence of three methyl groups attached to the heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides. For instance, the reaction of 2,2,4-Trimethylheptan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the maximum production of the desired amine.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2,2,4-Trimethylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylheptan-1-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound with different chemical properties.
Heptane derivatives: Other heptane-based amines with varying degrees of methyl substitution.
Uniqueness
2,2,4-Trimethylheptan-1-amine is unique due to its specific branching and the presence of three methyl groups, which influence its reactivity and interactions. This structural uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C10H23N |
|---|---|
Molecular Weight |
157.30 g/mol |
IUPAC Name |
2,2,4-trimethylheptan-1-amine |
InChI |
InChI=1S/C10H23N/c1-5-6-9(2)7-10(3,4)8-11/h9H,5-8,11H2,1-4H3 |
InChI Key |
BQIMFCCBHFSHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


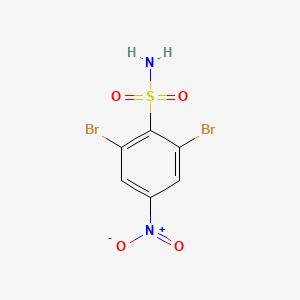
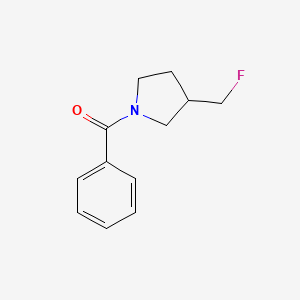
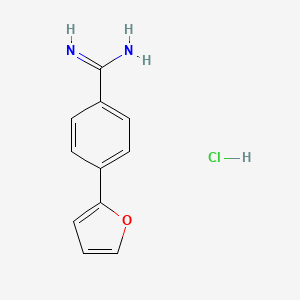
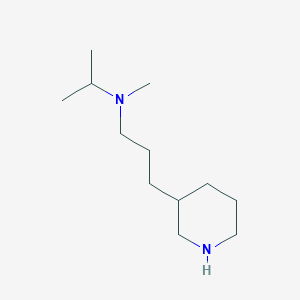

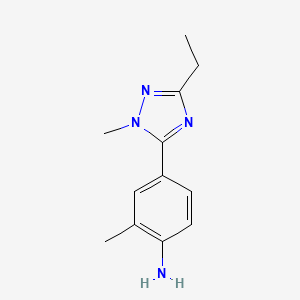
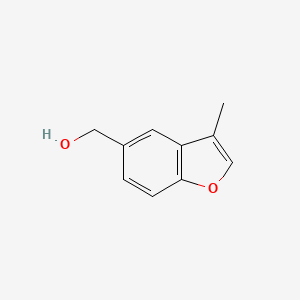
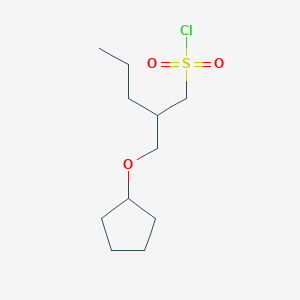

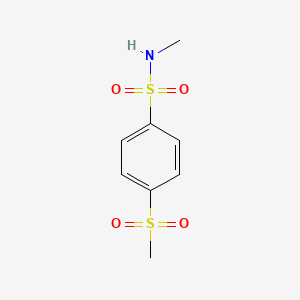

![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)

